![molecular formula C9H7ClN2O B096720 N-(4-Chlorophenyl)-2-cyanoacetamide CAS No. 17722-17-7](/img/structure/B96720.png)
N-(4-Chlorophenyl)-2-cyanoacetamide
Overview
Description
N-(4-Chlorophenyl)-2-cyanoacetamide is an organic compound characterized by the presence of a cyano group and a chlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide typically involves the reaction of 4-chloroaniline with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)-2-cyanoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Condensation Reactions: The cyano group can react with aldehydes or ketones to form heterocyclic compounds.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamide or carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted chlorophenyl derivatives
- Heterocyclic compounds
- Carboxamide or carboxylic acid derivatives
Scientific Research Applications
Synthesis of Heterocycles
N-(4-Chlorophenyl)-2-cyanoacetamide serves as a precursor for synthesizing various heterocyclic compounds. Its ability to undergo multicomponent reactions allows for the formation of complex structures with potential biological activity. For instance, it has been used in the synthesis of tetrahydrobenzopyrans and tetrahydrobenzopyridines through reactions with aromatic aldehydes and cyclohexane-1,3-dione. These synthesized compounds have shown promising anticancer activity against multiple cancer cell lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460) when tested using the MTT assay .
Recent studies have highlighted the biological significance of derivatives synthesized from this compound. Specifically, compounds derived from this cyanoacetamide exhibit various pharmacological properties:
- Anticancer Activity : The synthesized derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting their application in developing new antibiotics .
- Antiviral Effects : Certain analogs have been evaluated for their antiviral activities, particularly against HIV and other viral pathogens .
Synthetic Methodologies
The compound's versatility is further illustrated by its involvement in innovative synthetic methodologies:
- One-Pot Reactions : this compound can participate in one-pot reactions leading to the formation of highly functionalized derivatives such as N-amino-3-cyano-2-pyridones. These reactions typically involve activated nitriles and aromatic aldehydes under mild conditions, showcasing an eco-friendly approach to synthesis .
- Microwave-Assisted Synthesis : Utilizing microwave irradiation has been reported to enhance the efficiency of reactions involving this compound, leading to higher yields and shorter reaction times .
Case Study 1: Anticancer Activity Assessment
A study conducted on various derivatives synthesized from this compound revealed that several compounds exhibited potent anticancer properties. The study utilized six different cancer cell lines to evaluate cytotoxicity levels and established a correlation between structural modifications and biological efficacy .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the cyanoacetamide structure significantly enhanced antibacterial properties, making them candidates for further development as therapeutic agents .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer studies, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a cyano group.
N-(4-Chlorophenyl)-2-bromoacetamide: Contains a bromo group instead of a cyano group.
N-(4-Chlorophenyl)-2-hydroxyacetamide: Contains a hydroxy group instead of a cyano group.
Uniqueness: N-(4-Chlorophenyl)-2-cyanoacetamide is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Biological Activity
N-(4-Chlorophenyl)-2-cyanoacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationship (SAR) studies.
This compound can be synthesized through various methods involving the reaction of cyanoacetic acid derivatives with substituted phenyl compounds. The compound features a cyano group and an amide functional group, which contribute to its reactivity and biological properties.
Key Synthesis Methodologies:
- Cyclocondensation Reactions: Involve the reaction of this compound with various aldehydes to produce heterocyclic compounds.
- Multicomponent Reactions: These reactions allow for the synthesis of more complex structures by combining multiple reactants in one pot, yielding diverse biologically active derivatives.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial efficacy of this compound and its derivatives against various bacterial and fungal strains. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 1: Antimicrobial Activity Data
Microorganism | Activity (Zone of Inhibition in mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 15 |
Candida albicans | 18 |
Aspergillus flavus | 16 |
The antimicrobial tests were conducted using standard methods such as disc diffusion and agar diffusion techniques. The results indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings related to other chloroacetamides .
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural modifications influence biological activity. The position of substituents on the phenyl ring significantly affects the lipophilicity and permeability of the compounds across cell membranes, which in turn influences their antimicrobial efficacy.
Findings from SAR Studies:
- Compounds with halogenated substituents at the para position (like chlorine) showed enhanced activity due to increased lipophilicity.
- Variations in substituent size and electronic properties directly correlate with changes in antibacterial potency .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on a series of chloroacetamides, including this compound. Results indicated that compounds bearing electron-withdrawing groups at specific positions exhibited superior antimicrobial properties against Staphylococcus aureus and methicillin-resistant strains .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with various protein targets associated with bacterial resistance mechanisms. These studies suggest that the compound can effectively inhibit key enzymes necessary for bacterial survival .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLVVAHFEBGZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066253 | |
Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-17-7 | |
Record name | N-(4-Chlorophenyl)-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17722-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017722177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-chlorophenyl)-2-cyanoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROCYANOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B6RP9K465 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of N-(4-Chlorophenyl)-2-cyanoacetamide?
A1: The research paper focuses on elucidating the crystal structure of this compound using X-ray diffraction. [] This technique allowed researchers to determine the precise three-dimensional arrangement of atoms within the molecule. The study provides valuable insights into the bond lengths, bond angles, and overall conformation of the compound. [] While the abstract doesn't detail the molecular formula and weight, these can be deduced from the chemical name and are essential for understanding the compound's properties and potential applications.
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